molecular formula C15H15FN4O2 B2926129 1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine CAS No. 400088-82-6

1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine

Cat. No. B2926129
M. Wt: 302.309
InChI Key: DUIANPYLCHPGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine, also known as 4-FPP or 4-Fluoro-4'-nitrophenylpiperazine, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience. In

Scientific Research Applications

PET Imaging Tracers

Several studies have been conducted on the development of PET (Positron Emission Tomography) imaging tracers, utilizing derivatives of piperazine compounds for the visualization and quantification of neurological receptors. For instance, compounds prepared by labeling 4-nitropyridin-2-yl precursors have shown to be reversible, selective, and high-affinity 5-HT1A receptor antagonists with promising characteristics for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).

Structural and Thermal Analysis

The structural and thermal properties of piperazine derivatives have also been explored. For example, thermal and crystallographic studies of similar compounds have provided insights into their stability and molecular interactions, revealing several intermolecular interactions that stabilize the crystal lattice (S. Awasthi et al., 2014).

Synthesis and Characterization

Research into the synthesis and characterization of piperazine and its derivatives has led to the development of novel compounds with potential therapeutic applications. This includes the synthesis of [18F]GBR13119, proposed as a new radiotracer for the presynaptic dopamine uptake system (M. Kilbourn & M. Haka, 1988), and the exploration of fluorinated ligands for dopamine transporters, highlighting their potential for PET imaging of neurological disorders (S. Chalon et al., 2006).

Antibacterial and Antimicrobial Agents

The application extends to the development of antibacterial and antimicrobial agents. Novel compounds synthesized from piperazine have been evaluated for their antibacterial and antimicrobial activities, with some showing promising results against specific bacterial strains (R. C. Krishna Reddy et al., 2013).

properties

IUPAC Name

1-(4-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-12-1-3-13(4-2-12)18-7-9-19(10-8-18)15-6-5-14(11-17-15)20(21)22/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIANPYLCHPGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320103
Record name 1-(4-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine

CAS RN

400088-82-6
Record name 1-(4-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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